6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride

Description

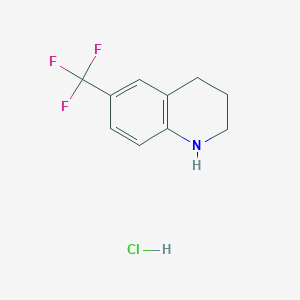

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a bicyclic organic compound featuring a quinoline core with a trifluoromethyl (-CF₃) substituent at the 6-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research. Its molecular formula is C₁₀H₁₁ClF₃N, with an average molecular mass of 237.649 g/mol . The trifluoromethyl group imparts unique electronic and steric properties, including increased lipophilicity and metabolic stability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C10H11ClF3N |

|---|---|

Molecular Weight |

237.65 g/mol |

IUPAC Name |

6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline;hydrochloride |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-4-9-7(6-8)2-1-5-14-9;/h3-4,6,14H,1-2,5H2;1H |

InChI Key |

ZVJICFUQFAIFPV-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C(F)(F)F)NC1.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoromethylation of quinoline derivatives using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . The reaction conditions often include the use of a base like tetrabutylammonium fluoride (TBAF) in a solvent such as tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline compounds.

Scientific Research Applications

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Industry: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Tetrahydroquinoline/Isoquinoline Derivatives

Biological Activity

6-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is . The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.65 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Studies suggest that this compound may act as an inhibitor of certain enzymes and receptors involved in inflammatory pathways and cell signaling.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated cells. The IC50 values for these effects are typically in the low micromolar range (20-40 µM), indicating potent activity.

Table: Inhibitory Effects on Pro-inflammatory Cytokines

| Cytokine | IC50 (µM) |

|---|---|

| IL-6 | 30 |

| TNF-α | 25 |

| NO | 35 |

Case Studies

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of neuroinflammation. The compound was administered to BV2 microglial cells treated with LPS. Results indicated a significant reduction in cell migration and inflammatory mediator production. This suggests potential applications in treating neurodegenerative diseases characterized by inflammation.

Case Study 2: Anticancer Activity

Another study explored the anticancer properties of the compound against various cancer cell lines. The results showed that it induced apoptosis in cancer cells through the activation of caspase pathways. The compound was particularly effective against breast and lung cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.